molecular formula C5H12N2O B13164980 3,4-Diaminocyclopentan-1-ol

3,4-Diaminocyclopentan-1-ol

Cat. No.: B13164980
M. Wt: 116.16 g/mol
InChI Key: FMBIQZAABNLKQQ-UHFFFAOYSA-N
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Description

3,4-Diaminocyclopentan-1-ol is a versatile chemical compound with the molecular formula C5H12N2O It is characterized by a cyclopentane ring substituted with two amino groups at the 3 and 4 positions and a hydroxyl group at the 1 position

Preparation Methods

The synthesis of 3,4-Diaminocyclopentan-1-ol can be achieved through several routes. One common method involves the Piancatelli rearrangement of furfuryl alcohol to 4-hydroxycyclopent-2-enone, followed by isomerization to cyclopentane-1,3-dione using a Ru Shvo catalyst. The cyclopentane-1,3-dione is then converted to cyclopentane-1,3-dioxime, which undergoes mild oxime hydrogenation over Rh/C to yield this compound .

Chemical Reactions Analysis

3,4-Diaminocyclopentan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Diaminocyclopentan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Diaminocyclopentan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

3,4-Diaminocyclopentan-1-ol can be compared with other cycloalkane derivatives such as cyclopentane-1,3-diamine and cyclopentanol. While these compounds share a similar cyclopentane ring structure, the presence of different functional groups imparts unique chemical properties and reactivity. For instance, cyclopentane-1,3-diamine is primarily used in polymer synthesis, whereas cyclopentanol is a key intermediate in the production of various chemicals .

Properties

Molecular Formula

C5H12N2O

Molecular Weight

116.16 g/mol

IUPAC Name

3,4-diaminocyclopentan-1-ol

InChI

InChI=1S/C5H12N2O/c6-4-1-3(8)2-5(4)7/h3-5,8H,1-2,6-7H2

InChI Key

FMBIQZAABNLKQQ-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(C1N)N)O

Origin of Product

United States

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